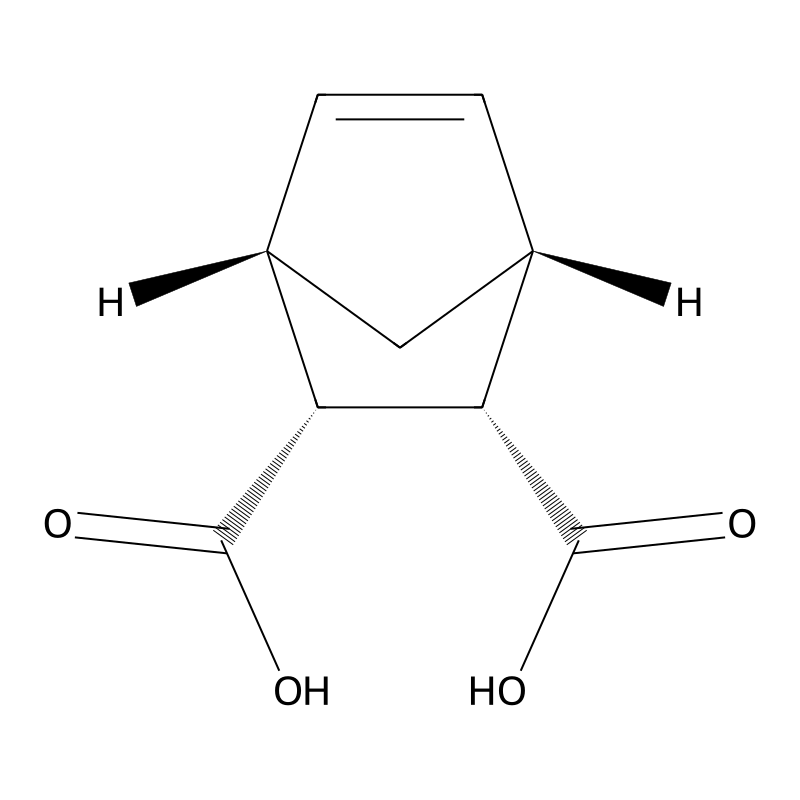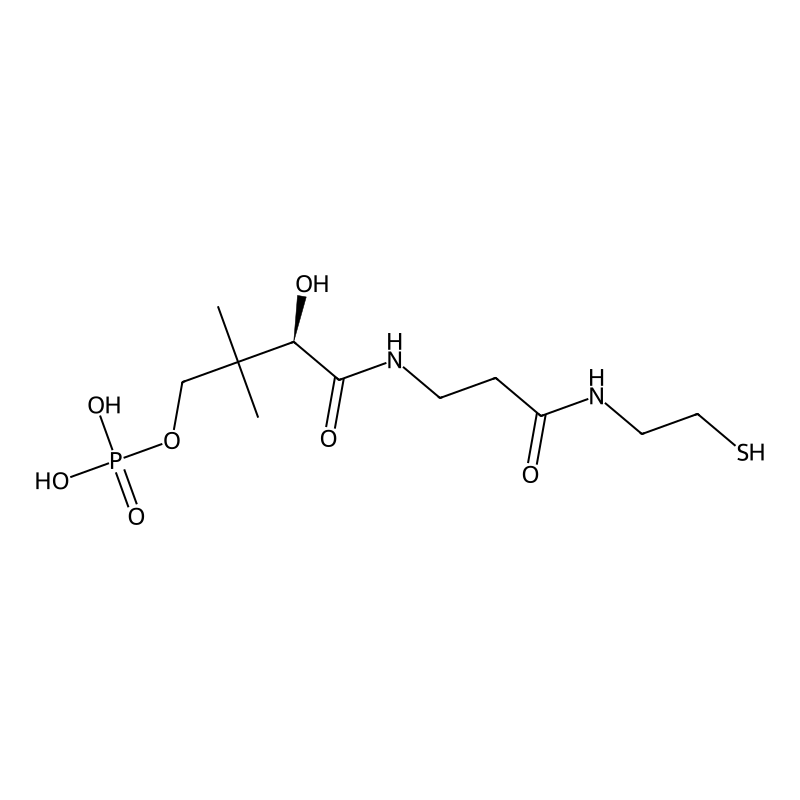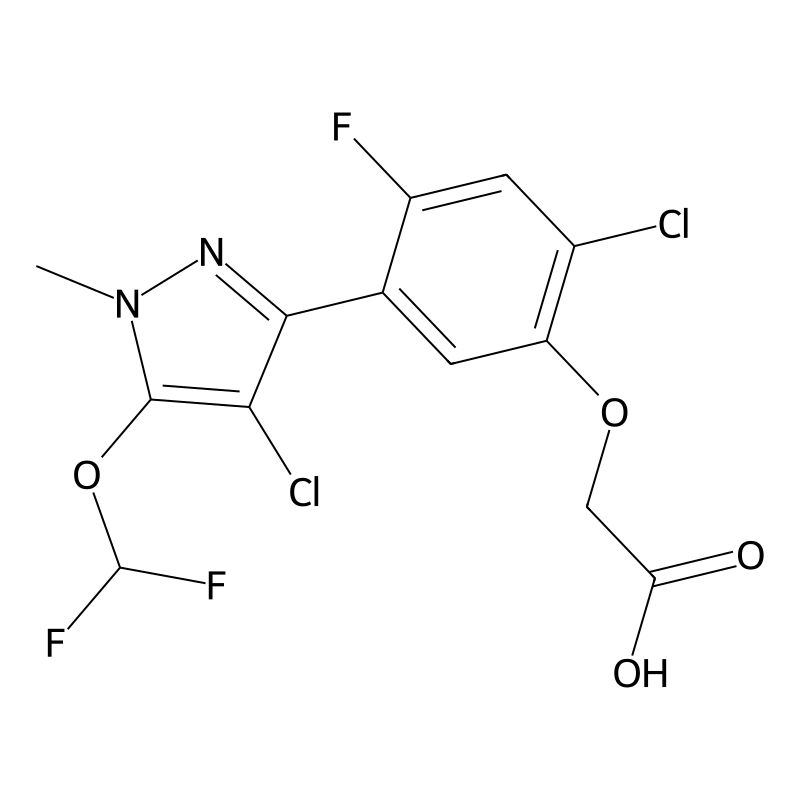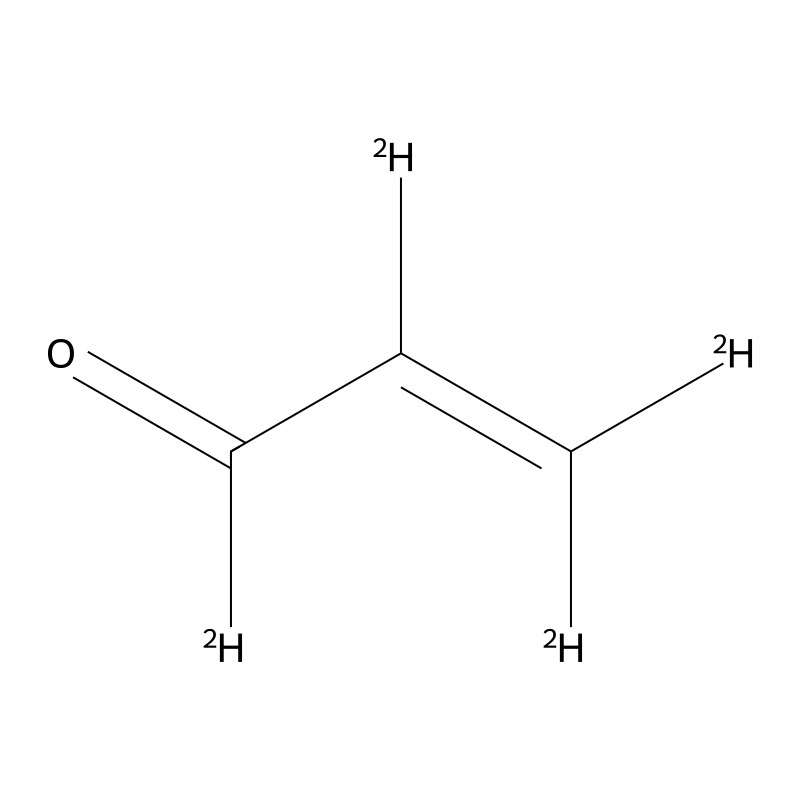endo-Norbornene-cis-5,6-dicarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Polymerization:
endo-Norbornene-cis-5,6-dicarboxylic acid (endo-NDCA) serves as a valuable building block in the synthesis of various polymers with unique properties. Its rigid bicyclic structure and the presence of two carboxylic acid functional groups allow for controlled polymerization through various mechanisms, including:
- Step-growth polymerization: This method involves the reaction of endo-NDCA with different diamines to form polyimides, which are known for their excellent thermal and chemical stability.
- Ring-opening metathesis polymerization (ROMP): When endo-NDCA is used as a comonomer with norbornene in ROMP, it introduces functional groups into the polymer chain, enabling further chemical modifications and tailoring of material properties.
These polymers find applications in various fields, including:
- High-performance materials: Due to their exceptional stability, polyimides derived from endo-NDCA are used in aerospace, electronics, and automotive industries for demanding applications.
- Functional materials: The presence of carboxylic acid groups allows for further functionalization of the polymers, enabling their use in areas like drug delivery, sensors, and membranes.
Organic Synthesis:
endo-NDCA can be employed as a starting material for the synthesis of various complex organic molecules. Its unique structure and functional groups can be utilized in several ways, including:
- Decarboxylation: Removing the carboxylic acid groups can lead to the formation of norbornene derivatives, which are valuable intermediates in organic synthesis [].
- Esterification and amidation: The carboxylic acid groups can be converted to esters or amides, providing diverse functionalities for further synthetic transformations [].
These functionalities make endo-NDCA a versatile tool for organic chemists, enabling the construction of complex molecules with desired properties.
Biomedical Applications:
Emerging research explores the potential of endo-NDCA and its derivatives in various biomedical applications. Some studies have investigated their use in:
- Drug delivery: The incorporation of endo-NDCA moieties into drug carriers is being explored for controlled drug release and targeting specific tissues [].
- Biomaterials: Modifications of endo-NDCA can lead to materials with improved biocompatibility and potential applications in implants or tissue engineering [].
cis-NDCA is a bicyclic organic molecule containing a norbornene core (a bridged bicyclo[2.2.1]heptane system) with two carboxylic acid groups attached at positions 2 and 3 in a cis configuration (double bond on the same side of the ring).
While its natural origin is not well documented, cis-NDCA is likely synthesized in the lab for research purposes. Its significance lies in its potential applications in various fields, including:
- Polymer Chemistry: As a building block for the synthesis of novel polymers with interesting properties due to its rigid bicyclic structure and functional carboxylic acid groups.
- Medicinal Chemistry: As a precursor for the synthesis of drug molecules due to its reactive carboxylic acid groups [].
Molecular Structure Analysis
The key features of cis-NDCA's structure include:
- A rigid bicyclic norbornene core with a cis-double bond, leading to a locked conformation and potential strain in the molecule.
- Two carboxylic acid groups (COOH) attached at positions 2 and 3 in a cis configuration. These groups can participate in hydrogen bonding and various chemical reactions.
The presence of the cis-double bond and the carboxylic acid groups makes cis-NDCA a potentially interesting molecule for studying reactivity and functional group interactions.
Chemical Reactions Analysis
cis-NDCA can undergo various chemical reactions due to the presence of the carboxylic acid groups. Here are some examples:
- Esterification: Reaction with alcohols to form esters.
R-COOH + R'-OH -> R-COOR' + H2O (R, R' - Organic groups)
R-COOH + R'-NH2 -> R-CONH-R' + H2O (R, R' - Organic groups)
- Decarboxylation: Removal of a CO2 molecule under specific conditions, leading to a corresponding hydrocarbon.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








